molecular formula C8H7BrF2O B1598493 2,6-Difluoro-3-methoxybenzyl bromide CAS No. 886498-55-1

2,6-Difluoro-3-methoxybenzyl bromide

Cat. No. B1598493
CAS RN: 886498-55-1
M. Wt: 237.04 g/mol
InChI Key: JCGVLYZGZNSCQD-UHFFFAOYSA-N
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Description

“2,6-Difluoro-3-methoxybenzyl bromide” is a chemical compound with the molecular formula C8H7BrF2O . It has a molecular weight of 237.04 and is also known as DFMB.


Molecular Structure Analysis

The IUPAC name for “2,6-Difluoro-3-methoxybenzyl bromide” is 3-(bromomethyl)-2,4-difluorophenyl methyl ether . The InChI code for this compound is 1S/C8H7BrF2O/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 .


Physical And Chemical Properties Analysis

“2,6-Difluoro-3-methoxybenzyl bromide” is a solid at ambient temperature . It has a boiling point of 53-56 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization in Ionic Liquids

2,6-Difluoro-3-methoxybenzyl bromide plays a role in the synthesis of quaternary ammonium salts, which are key components in the preparation of new low melting ammonium-based ionic liquids. These ionic liquids, characterized using NMR techniques, mass spectroscopy, and elemental analysis, are significant due to their potential applications in various fields like green chemistry and catalysis (Kärnä, Lahtinen, & Valkonen, 2009).

Application in Esterification Processes

The compound is involved in the esterification of leucovorin, a form of folic acid, under non-acidic conditions. This process demonstrates its utility in producing esters with high reactivity and lipophilicity, which are important in pharmaceutical and biochemical research (Rosowskin & Yu, 1989).

Bromination Studies

It's used in the study of bromination reactions of various benzyl alcohols and ethers. These studies are crucial for understanding the reaction mechanisms and for the development of new synthetic methodologies in organic chemistry (Nakatani et al., 1984).

Use in Radiotracer Synthesis

This compound is instrumental in the synthesis of fluorobenzyl bromides used in asymmetric synthesis of fluorinated α-amino acids. These are significant in positron emission tomography (PET), a medical imaging technique (Zaitsev et al., 2002).

Oligoribonucleotide Synthesis

The compound is employed in the synthesis of oligoribonucleotides using the phosphotriester approach. This method is significant in the field of molecular biology and genetics for the study of RNA and its functions (Takaku & Kamaike, 1982).

Safety and Hazards

This compound is considered hazardous. It has a GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P301+P330+P331; P303+P361+P353; P305+P351+P338 .

Mechanism of Action

Target of Action

2,6-Difluoro-3-methoxybenzyl bromide is a chemical compound used in organic synthesis. Its primary targets are organic molecules that can undergo nucleophilic substitution reactions . These targets include various organic compounds with leaving groups, which can be replaced by the benzyl group of the 2,6-Difluoro-3-methoxybenzyl bromide .

Mode of Action

The compound acts as an electrophile in nucleophilic substitution reactions . The bromide ion attached to the benzyl group is a good leaving group, which makes the carbon atom it’s attached to susceptible to attack by nucleophiles . When a nucleophile attacks, it forms a bond with the carbon atom, and the bromide ion leaves, resulting in the substitution of the bromide with the nucleophile .

Biochemical Pathways

The exact biochemical pathways affected by 2,6-Difluoro-3-methoxybenzyl bromide depend on the specific nucleophiles it reacts with. It’s commonly used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the compound can react with organoboron reagents to form new carbon-carbon bonds .

Result of Action

The primary result of the action of 2,6-Difluoro-3-methoxybenzyl bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules from simpler precursors . The specific molecular and cellular effects would depend on the compounds synthesized.

Action Environment

The action of 2,6-Difluoro-3-methoxybenzyl bromide can be influenced by various environmental factors. For example, the presence of a suitable nucleophile is necessary for the compound to undergo a reaction . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s reactivity .

properties

IUPAC Name

2-(bromomethyl)-1,3-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGVLYZGZNSCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396551
Record name 2,6-Difluoro-3-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methoxybenzyl bromide

CAS RN

886498-55-1
Record name 2,6-Difluoro-3-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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